molecular formula C16H16N2O5 B12602831 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine CAS No. 918157-29-6

3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine

Cat. No.: B12602831
CAS No.: 918157-29-6
M. Wt: 316.31 g/mol
InChI Key: SZUMNJBJJUYNND-AWEZNQCLSA-N
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Description

3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group attached to a phenylalanine backbone, with a hydroxycarbamoyl group providing additional functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamoyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylase (HDAC) enzymes, leading to changes in gene expression and inducing apoptosis in cancer cells . The compound’s hydroxycarbamoyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

918157-29-6

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[4-(hydroxycarbamoyl)phenoxy]phenyl]propanoic acid

InChI

InChI=1S/C16H16N2O5/c17-14(16(20)21)9-10-2-1-3-13(8-10)23-12-6-4-11(5-7-12)15(19)18-22/h1-8,14,22H,9,17H2,(H,18,19)(H,20,21)/t14-/m0/s1

InChI Key

SZUMNJBJJUYNND-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NO)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NO)CC(C(=O)O)N

Origin of Product

United States

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